Naringin hydrate

Descripción general

Descripción

Naringin hydrate is a flavonoid compound predominantly found in citrus fruits such as grapefruit, oranges, and limes. It is responsible for the bitter taste in these fruits and has been extensively studied for its remarkable biological properties, including anti-oxidative, anti-inflammatory, antibacterial, anticancer, antidiabetic, and neuroprotective activities .

Mecanismo De Acción

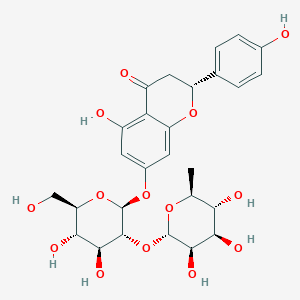

Naringoside, also known as (2R)-5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside, is a flavanone compound that has been the subject of numerous studies due to its potential therapeutic effects .

Target of Action

It’s known that flavonoids like naringoside interact with a wide range of molecular targets in the body, including enzymes, receptors, and signaling pathways .

Mode of Action

It’s known that flavonoids like Naringoside can interact with their targets in various ways, such as by binding to receptors or enzymes, modulating signaling pathways, or influencing gene expression .

Biochemical Pathways

Naringoside is involved in the biosynthesis of naringenin, a common precursor for flavonoid natural products . The biosynthetic pathway involves several enzymes, including phenylalanine ammonia-lyase (EwPAL), 4-coumarate-CoA ligase (Ew4CL1), chalcone synthase (EwCHS1), chalcone isomerase (EwCHI1), and CHI-like protein (EwCHIL3) .

Pharmacokinetics

It’s known that naringoside is metabolized in the liver into naringenin . This process involves two steps: first, Naringoside is hydrolyzed by α-L-rhamnosidase activity of naringinase to rhamnose and prunin. The prunin formed is then hydrolyzed by β-D-glucosidase activity of naringinase into naringenin and glucose .

Action Environment

The action, efficacy, and stability of Naringoside can be influenced by various environmental factors. For example, the absorption and metabolism of Naringoside can be affected by the presence of other compounds, the pH of the environment, and the individual’s metabolic state .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Naringin can be synthesized through various methods, including acylation and glycosylation. The acylation reaction occurs in the glycoside region, enhancing the lipid solubility of naringin . High-speed counter-current chromatography (HSCCC) is another method used for the preparation and separation of naringin, utilizing a two-phase solvent system composed of ethyl acetate, n-butanol, and water .

Industrial Production Methods

Industrial production of naringin often involves extraction from citrus fruits. The process includes crushing the fruits, followed by solvent extraction and purification. The use of enzymes like naringinase can help in debittering grapefruit juice by breaking down naringin into its less bitter components .

Análisis De Reacciones Químicas

Types of Reactions

Naringin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its solubility and bioavailability .

Common Reagents and Conditions

Common reagents used in the reactions involving naringin include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the flavonoid structure .

Major Products Formed

The major products formed from these reactions include naringenin, which is the aglycone form of naringin, and various glycosylated derivatives that enhance its solubility and bioavailability .

Aplicaciones Científicas De Investigación

Naringin hydrate has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other flavonoid compounds.

Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.

Medicine: Investigated for its potential therapeutic effects in treating cancer, diabetes, and neurodegenerative diseases.

Industry: Used in the food industry for its antioxidant properties and in cosmetics for its anti-aging effects

Comparación Con Compuestos Similares

Similar Compounds

Naringenin: The aglycone form of naringin, known for its higher bioavailability and similar biological activities.

Hesperidin: Another flavonoid found in citrus fruits, known for its antioxidant and anti-inflammatory properties.

Quercetin: A flavonoid found in many fruits and vegetables, known for its potent antioxidant and anticancer activities

Uniqueness of Naringin

Naringin is unique due to its glycosylated structure, which provides steric hindrance and makes it less potent than its aglycone counterpart, naringenin. this structure also enhances its solubility and stability, making it a valuable compound for various applications .

Actividad Biológica

Naringin hydrate, a flavonoid glycoside predominantly found in citrus fruits, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological effects, mechanisms of action, and therapeutic potential of this compound, supported by data tables and relevant case studies.

Naringin is characterized by its poor solubility in water, which limits its bioavailability. Research indicates that naringin's solubility can be enhanced through various methods, including glycosylation and the formation of nanoformulations. For instance, glycosylation with maltogenic amylase has been reported to increase water solubility by 250 times compared to naringin alone .

Table 1: Solubility of Naringin in Various Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 1 |

| Methanol | Higher |

| Ethanol | Higher |

| Ethyl Acetate | Moderate |

| Petroleum Ether | Low |

Pharmacological Activities

Naringin exhibits a wide range of biological activities, including:

- Antioxidant Properties : Naringin has been shown to scavenge free radicals and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In vitro studies indicate that it protects against oxidative stress-induced cellular damage .

- Anti-inflammatory Effects : Naringin reduces pro-inflammatory cytokines and mediators, demonstrating efficacy in models of inflammation. For example, it significantly attenuated lipopolysaccharide (LPS)-induced inflammation in animal studies .

- Neuroprotective Effects : Naringin has shown promise in reducing amyloid plaque burden and improving cognitive function in animal models of Alzheimer's disease. Studies report that naringin treatment led to improved cognitive performance and reduced oxidative damage in Wistar rats .

- Cardioprotective Effects : Research indicates that naringin can lower cholesterol levels and improve lipid profiles, contributing to cardiovascular health. It has demonstrated protective effects against myocardial ischemia-reperfusion injury .

- Anticancer Activity : Naringin has been implicated in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Its ability to modulate signaling pathways related to cell survival and death is a key mechanism behind its anticancer properties .

Case Studies

- Cognitive Enhancement : A study involving APPswe/PS1ΔE9 transgenic mice treated with naringin showed a significant reduction in amyloid plaques and improved cognitive performance at doses of 40 mg/kg and 80 mg/kg. The study highlighted naringin's potential as a therapeutic agent for Alzheimer's disease .

- Inflammation Model : In a rat model of LPS-induced inflammation, administration of naringin (400 mg/kg) resulted in marked improvements in inflammatory markers and tissue regeneration over 30 days .

- Cancer Cell Studies : Naringin demonstrated significant cytotoxic effects against human leukemia P388 cells, reducing apoptosis induced by oxidative stress at concentrations as low as 1 mM .

The biological activities of naringin are attributed to its ability to modulate various signaling pathways:

- Antioxidant Mechanism : Naringin enhances the expression of antioxidant enzymes, thus reducing reactive oxygen species (ROS) levels within cells.

- Anti-inflammatory Pathways : It inhibits the NF-kB pathway, leading to decreased expression of inflammatory cytokines.

- Neuroprotective Mechanism : Naringin influences neurogenesis and synaptic plasticity through modulation of brain-derived neurotrophic factor (BDNF) levels .

Propiedades

IUPAC Name |

(2R)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3/t10-,16+,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPMSGMNTNDNHN-VVEPWVCASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.